![molecular formula C18H30N2O2 B2844769 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034324-97-3](/img/structure/B2844769.png)
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It is related to the compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride”, which is a halogenated heterocycle . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringNC1CCN(C2CCOCC2)CC1. [H]Cl. [H]Cl . The InChI key for the compound is HYXJEJRVAXONMK-UHFFFAOYSA-N . The compound has an empirical formula of C10H22Cl2N2O and a molecular weight of 257.20 . Physical and Chemical Properties Analysis
The compound is a solid . It has an empirical formula ofC10H22Cl2N2O and a molecular weight of 257.20 . The compound’s SMILES string is NC1CCN(C2CCOCC2)CC1. [H]Cl. [H]Cl , and its InChI key is HYXJEJRVAXONMK-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Binding
Research on related compounds has demonstrated significant interactions with specific biological receptors, such as the CB1 cannabinoid receptor. Studies using molecular orbital methods and conformational analysis have identified distinct conformations and energetic stability, contributing to a better understanding of the steric and electrostatic interactions with the receptor. These findings are pivotal for developing unified pharmacophore models for CB1 receptor ligands, aiding in the design of new therapeutic agents with improved efficacy and selectivity (Shim et al., 2002).
Structure-Activity Relationships
Further investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have led to the identification of structural requirements for potent and selective activity. This research has facilitated the development of more selective and potent cannabinoid ligands, offering a foundation for the exploration of therapeutic potentials, particularly in antagonizing the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Synthesis and Characterization of Analogues
Synthetic strategies for the development of novel compounds based on the structural framework of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide have been explored, leading to the synthesis of analogues with potential as pharmacological probes. These efforts include the synthesis and characterization of compounds with modified lipophilicity and added functional groups, aiming to enhance receptor selectivity and pharmacokinetic profiles. Such research endeavors are essential for advancing the development of new therapeutic agents with optimized properties (Ruiu et al., 2003).
Antibacterial and Anticancer Potential
Emerging studies have also revealed the antibacterial and anticancer potential of compounds synthesized from N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide and its analogues. These findings underscore the versatility of such compounds in medical research, providing a promising avenue for the development of new treatments for infectious diseases and cancer (Hadiyal et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound is part of a collection of unique chemicals provided to early discovery researchers , suggesting that it may be a topic of ongoing research. The compound’s effectiveness as a selective KOR antagonist suggests potential applications in the study of opioid receptors and related biological systems.
Eigenschaften
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJYAQGLPWISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
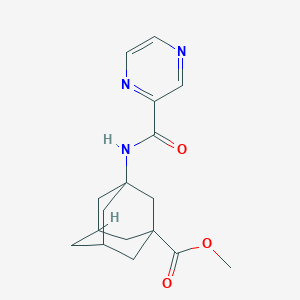
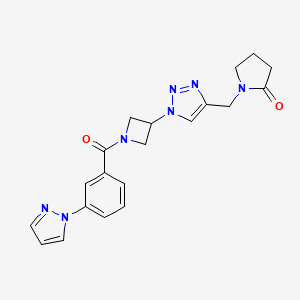
![5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2844691.png)
![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)
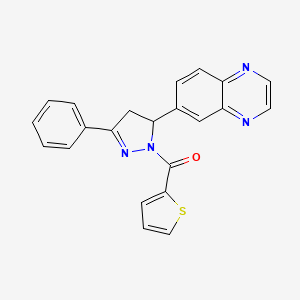
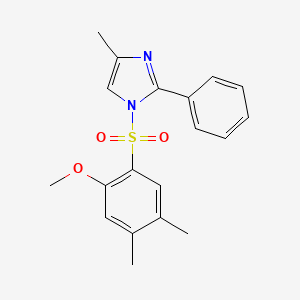
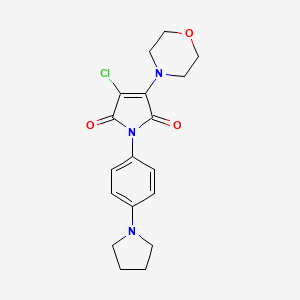
![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)
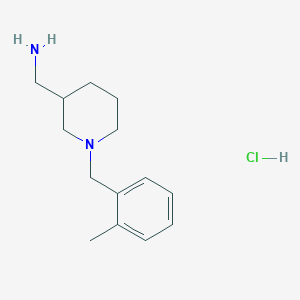
![7-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2844706.png)
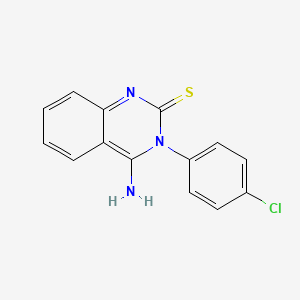
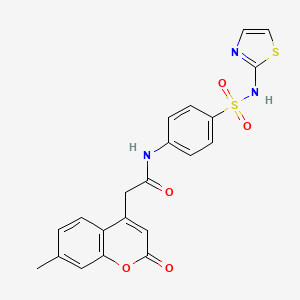
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2844709.png)
